Cas no 95091-90-0 (N-methoxy-N-methylpent-4-enamide)

N-methoxy-N-methylpent-4-enamide structure
95091-90-0 structure
اسم المنتج:N-methoxy-N-methylpent-4-enamide
كاس عدد:95091-90-0
وسط:C7H13NO2
ميغاواط:143.183622121811
CID:1985712

N-methoxy-N-methylpent-4-enamide الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4-Pentenamide, N-methoxy-N-methyl-
    • N-Methoxy-N-methylpent-4-enamide
    • N-Methoxy-N-methyl-4-pentenamide (ACI)
    • N-methoxy-N-methylpent-4-enamide
    • نواة داخلي: 1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
    • مفتاح Inchi: UFBLFACMCVLAON-UHFFFAOYSA-N
    • ابتسامات: O=C(CCC=C)N(C)OC

حساب السمة

  • نوعية دقيقة: 143.09500
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 10
  • تدوير ملزمة العد: 5

الخصائص التجريبية

  • بسا: 29.54000
  • لوغب: 0.97240

N-methoxy-N-methylpent-4-enamide الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Life Chemicals
F1903-0087-5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
5g
$624.0 2023-09-07
Life Chemicals
F1903-0087-0.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.5g
$197.0 2023-09-07
Life Chemicals
F1903-0087-1g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
1g
$208.0 2023-09-07
Life Chemicals
F1903-0087-10g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
10g
$874.0 2023-09-07
Life Chemicals
F1903-0087-2.5g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
2.5g
$416.0 2023-09-07
TRC
N302746-100mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
100mg
$ 50.00 2022-06-03
Life Chemicals
F1903-0087-0.25g
N-methoxy-N-methylpent-4-enamide
95091-90-0 95%+
0.25g
$187.0 2023-09-07
TRC
N302746-1g
N-Methoxy-N-methylpent-4-enamide
95091-90-0
1g
$ 295.00 2022-06-03
TRC
N302746-500mg
N-Methoxy-N-methylpent-4-enamide
95091-90-0
500mg
$ 210.00 2022-06-03

N-methoxy-N-methylpent-4-enamide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  30 min, 0 °C
1.2 overnight, 0 °C → rt
المراجع
Photoredox Imino Functionalizations of Olefins
Davies, Jacob; Sheikh, Nadeem S.; Leonori, Daniele, Angewandte Chemie, 2017, 56(43), 13361-13365

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
المراجع
A new radical-ionic allylation sequence
Briggs, Michael E.; Zard, Samir Z., Synlett, 2005, (2), 334-336

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  30 min, 0 °C; 10 min, 0 °C
1.2 Reagents: Triethylamine ;  overnight, rt
المراجع
Preparation of spiroepoxide tetrahydrobenzotriazoles and -imidazoles useful as MetAP-II inhibitors
, European Patent Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
المراجع
Two-directional synthesis as a tool for diversity-oriented synthesis: synthesis of alkaloid scaffolds
O'Connell, Kieron M. G.; Diaz-Gavilan, Monica; Galloway, Warren R. J. D.; Spring, David R., Beilstein Journal of Organic Chemistry, 2012, 8, 850-860

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
A practical synthesis of (S)-cyclopent-2-enol
Goncalves-Martin, Monica G.; Saxer, Andreas; Renaud, Philippe, Synlett, 2009, (17), 2801-2802

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C → rt
المراجع
Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents
Trost, Barry M.; Lehr, Konrad; Michaelis, David J.; Xu, Jiayi; Buckl, Andreas K., Journal of the American Chemical Society, 2010, 132(26), 8915-8917

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
المراجع
Native Amides as Enabling Vehicles for Forging sp3-sp3 Architectures via Interrupted Deaminative Ni-Catalyzed Chain-Walking
Rodrigalvarez, Jesus; Wang, Hao; Martin, Ruben, Journal of the American Chemical Society, 2023, 145(7), 3869-3874

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
6,7-Benzotropolone Syntheses Based on Ring-Closing Metatheses and Four-Electron Oxidations
Kreibich, Michael; Gemander, Manuel ; Peter, David; Yadav, Dharmendra B.; de Koning, Charles B.; et al, European Journal of Organic Chemistry, 2020, 2020(19), 2929-2955

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
Synthesis of Polysubstituted γ-Butenolides via a Radical Pathway: Cyclization of α-Bromo Aluminium Acetals and Comparison with the Cyclization of α-Bomoesters at High Temperature
Beneteau, Romain; Despiau, Carole F.; Rouaud, Jean-Christophe; Boussonniere, Anne; Silvestre, Virginie; et al, Chemistry - A European Journal, 2015, 21(32), 11378-11386

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C → rt; 4 h, rt
المراجع
Photoinduced Olefin Diamination with Alkylamines
Govaerts, Sebastian ; Angelini, Lucrezia ; Hampton, Charlotte ; Malet-Sanz, Laia; Ruffoni, Alessandro ; et al, Angewandte Chemie, 2020, 59(35), 15021-15028

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; Middel, Christoph; Harms, Klaus; Koert, Ulrich, Organic Letters, 2018, 20(16), 5071-5074

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Sodium chloride Solvents: Water
المراجع
Multi-site programmable functionalization of alkenes via controllable alkene isomerization
Wu, Zhengxing ; Meng, Jingjie ; Liu, Huikang ; Li, Yunyi ; Zhang, Xiao ; et al, Nature Chemistry, 2023, 15(7), 988-997

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
المراجع
Gold-Catalyzed Intramolecular Aminoarylation of Alkenes: C-C Bond Formation through Bimolecular Reductive Elimination
Brenzovich, Jr. William E.; Benitez, Diego; Lackner, Aaron D.; Shunatona, Hunter P.; Tkatchouk, Ekaterina; et al, Angewandte Chemie, 2010, 49(32), 5519-5522

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  50 min, 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
1.3 0 °C; 0 °C → rt; 1.5 h, rt
1.4 Reagents: Water ;  rt
المراجع
Iron-catalyzed addition of Grignard reagents to activated vinyl cyclopropanes
Sherry, Benjamin D.; Fuerstner, Alois, Chemical Communications (Cambridge, 2009, (46), 7116-7118

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C
1.2 12 h, 25 °C
المراجع
Lewis Base Catalyzed, Sulfenium-ion Initiated Enantioselective, Spiroketalization Cascade
Hilby, Kimberly M.; Denmark, Scott E., Journal of Organic Chemistry, 2021, 86(21), 14250-14289

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  12 h, 0 °C → rt
المراجع
Gold(I)-catalyzed highly diastereo- and enantioselective alkyne oxidation/cyclopropanation of 1,6-enynes
Qian, Deyun; Hu, Haoxiang; Liu, Feng; Tang, Bin; Ye, Weimin; et al, Angewandte Chemie, 2014, 53(50), 13751-13755

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Thionyl chloride ;  5 h, 60 °C; 60 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 0 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
A Short and Efficient Synthesis of Bridgehead Mono- and Dideuteriated Tropinones
Fournial, Anais; Ranaivondrambola, Tsiresy; Mathe-Allainmat, Monique; Robins, Richard J.; Lebreton, Jacques, European Journal of Organic Chemistry, 2010, (1), 152-156

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Oxalyl chloride ,  Sodium hydroxide Catalysts: Dimethylformamide Solvents: Dichloromethane ,  Water ;  0 °C; 18 h, 0 °C
1.2 Reagents: Triethylamine ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
المراجع
Preparation of spiroepoxide tetrahydrobenzotriazoles useful as MetAP-II inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane
المراجع
The Double [3+2] Photocycloaddition Reaction
Woolford, Jason A., 2010, , ,

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  45 min
1.2 overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min
المراجع
Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines
He, Chuan; Gaunt, Matthew J., Chemical Science, 2017, 8(5), 3586-3592

N-methoxy-N-methylpent-4-enamide Raw materials

N-methoxy-N-methylpent-4-enamide Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Xiamen PinR Bio-tech Co., Ltd.